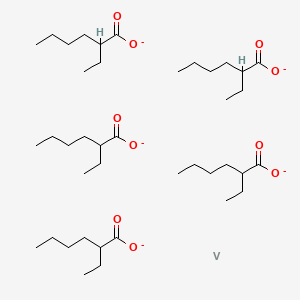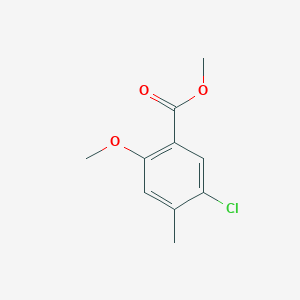
Sodium octyldithiocarbamate
Overview
Description
Sodium octyldithiocarbamate is an organosulfur compound with the chemical formula C₉H₁₈NNaS₂. It is a member of the dithiocarbamate family, which are widely used in various industrial and scientific applications. This compound is known for its ability to form complexes with metal ions, making it valuable in fields such as agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium octyldithiocarbamate is typically synthesized by reacting octylamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{C}8\text{H}{17}\text{NH}_2 + \text{CS}_2 + \text{NaOH} \rightarrow \text{C}8\text{H}{17}\text{NCS}_2\text{Na} + \text{H}_2\text{O} ] The reaction is carried out under alkaline conditions, usually at room temperature, to ensure the formation of the dithiocarbamate salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: Sodium octyldithiocarbamate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Complexation: It readily forms complexes with transition metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Substitution: Alkyl halides are often used as reagents in substitution reactions.
Complexation: Metal salts such as copper sulfate and zinc chloride are used to form metal-dithiocarbamate complexes.
Major Products:
Disulfides: Formed through oxidation.
Alkylated Products: Formed through substitution reactions.
Metal Complexes: Formed through complexation with metal ions.
Scientific Research Applications
Sodium octyldithiocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Employed in studies involving enzyme inhibition due to its ability to bind to metal ions.
Medicine: Investigated for its potential use in anticancer therapies and as a chelating agent for heavy metal detoxification.
Industry: Utilized in the vulcanization of rubber and as a fungicide in agriculture.
Mechanism of Action
The mechanism of action of sodium octyldithiocarbamate involves its ability to chelate metal ions. By binding to metal ions, it can inhibit the activity of metalloenzymes, disrupt metal-dependent biological processes, and form stable complexes that can be used for various applications. The molecular targets include metal ions such as copper, zinc, and iron, which are essential for the function of many enzymes and proteins.
Comparison with Similar Compounds
- Sodium diethyldithiocarbamate
- Zinc dithiocarbamate
- Manganese dithiocarbamate
Comparison: Sodium octyldithiocarbamate is unique due to its longer alkyl chain (octyl group), which imparts different solubility and reactivity characteristics compared to other dithiocarbamates. For example, sodium diethyldithiocarbamate has shorter ethyl groups, making it more soluble in water but less effective in forming stable complexes with certain metal ions. Zinc and manganese dithiocarbamates are primarily used in agriculture as fungicides, whereas this compound finds broader applications in industrial and medical fields.
Properties
IUPAC Name |
sodium;N-octylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NS2.Na/c1-2-3-4-5-6-7-8-10-9(11)12;/h2-8H2,1H3,(H2,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZYTWXGHQLQRM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=S)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NNaS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22889-65-2 | |
| Record name | Sodium octyldithiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022889652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium octyldithiocarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612957.png)









